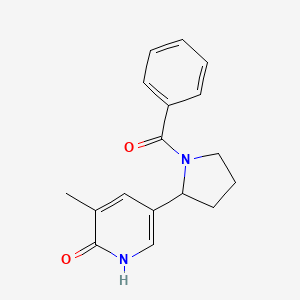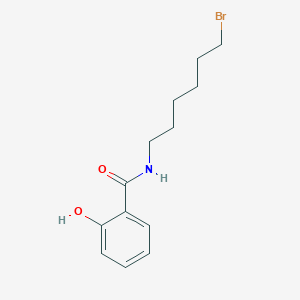
3-Ethyl-4-(methylsulfonyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-4-(methylsulfonyl)-1H-pyrazol-5-amine: is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an ethyl group at the 3-position, a methylsulfonyl group at the 4-position, and an amine group at the 5-position of the pyrazole ring. These structural features contribute to its unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-(methylsulfonyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the precursor compound.
Reduction: Conversion of the nitro group to an amine group.
Sulfonation: Introduction of the methylsulfonyl group to the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The amine group can be reduced to form corresponding amines or other derivatives.
Substitution: The ethyl and methylsulfonyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Sulfone derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted pyrazoles depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: It can be incorporated into polymers and other materials to enhance their properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing new pharmaceuticals with specific biological activities.
Industry:
Agriculture: It can be used in the development of agrochemicals, such as pesticides and herbicides.
Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 3-Ethyl-4-(methylsulfonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Ethyl-4-methyl-1H-pyrazol-5-amine: Similar structure but lacks the methylsulfonyl group.
4-(Methylsulfonyl)-1H-pyrazol-5-amine: Similar structure but lacks the ethyl group.
3-Ethyl-1H-pyrazol-5-amine: Similar structure but lacks both the methylsulfonyl group and the amine group.
Uniqueness: The presence of both the ethyl and methylsulfonyl groups in 3-Ethyl-4-(methylsulfonyl)-1H-pyrazol-5-amine imparts unique chemical properties, such as increased solubility and reactivity
Propriétés
Formule moléculaire |
C6H11N3O2S |
|---|---|
Poids moléculaire |
189.24 g/mol |
Nom IUPAC |
5-ethyl-4-methylsulfonyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C6H11N3O2S/c1-3-4-5(12(2,10)11)6(7)9-8-4/h3H2,1-2H3,(H3,7,8,9) |
Clé InChI |
GNVNTGWZKKFKNH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=NN1)N)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Methylphenyl)ethenylsulfonylamino]acetic acid](/img/structure/B11815186.png)

![rel-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/structure/B11815196.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B11815229.png)


![{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetyl chloride](/img/structure/B11815244.png)


![Tert-butyl 2-[(4-amino-4-iminobutyl)carbamoyloxy]acetate](/img/structure/B11815257.png)
![Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]benzoate](/img/structure/B11815263.png)


